Allosteric Activation of PI-PLC
The N-Butylfluorescein-derived substrate, butyl-FLIP, exhibits allosteric activation of Bacillus cereus PI-PLC, a behavior not observed with the less hydrophobic methyl-FLIP substrate. Butyl-FLIP displays sigmoidal kinetics, while methyl-FLIP follows standard hyperbolic kinetics [1].
| Evidence Dimension | Enzyme Kinetics (Hill Coefficient) |
|---|---|
| Target Compound Data | Hill coefficient (n_H) = 1.2–1.5 |
| Comparator Or Baseline | Methyl-FLIP (Hill coefficient n_H = 1.0, hyperbolic) |
| Quantified Difference | Butyl-FLIP shows positive cooperativity, indicating binding to an allosteric activator site on the monomeric enzyme, unlike Methyl-FLIP. |
| Conditions | In vitro assay with purified Bacillus cereus PI-PLC, fluorogenic substrate cleavage. |
Why This Matters
This quantifies a distinct binding mechanism, making NBF essential for studying PI-PLC regulation, a capability that other fluorescein-based substrates lack.
- [1] Rukavishnikov AV, et al. Allosteric interactions within subsites of a monomeric enzyme: kinetics of fluorogenic substrates of PI-specific phospholipase C. Biophys J. 2003;84(2):731a. View Source
